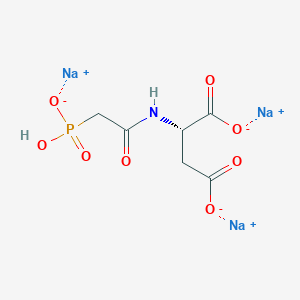

Sparfosic acid (trisodium)

Description

BenchChem offers high-quality Sparfosic acid (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sparfosic acid (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLUEGVLTGGBIX-LHWPGRLPSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NNa3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Sparfosic Acid (PALA) Mechanism of Action in Oncology

Executive Summary

Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA ) is a transition-state analog designed to precisely inhibit aspartate transcarbamoylase (ATCase) .[1][2][3][4][5] By targeting the CAD complex, PALA acts as a "metabolic chokehold," halting de novo pyrimidine biosynthesis. While its efficacy as a single-agent chemotherapeutic has been limited by dose-limiting toxicities (DLTs) and compensatory salvage pathways, its primary utility in modern oncology research lies in biochemical modulation —specifically, potentiating the cytotoxicity of fluoropyrimidines like 5-Fluorouracil (5-FU).

This guide details the molecular mechanics of PALA, its downstream physiological effects, and the experimental protocols required to validate its activity in neoplastic models.

Molecular Identity & Pharmacochemistry

Sparfosic acid is a stable, bisubstrate analog that mimics the transition state formed during the condensation of carbamoyl phosphate and L-aspartate.

| Property | Detail |

| INN | Sparfosic Acid |

| Common Research Name | PALA |

| Chemical Formula | C₆H₁₀NO₈P |

| Target Enzyme | Aspartate Transcarbamoylase (ATCase) domain of the CAD complex |

| Binding Affinity (K_d) | ~1.4 nM (Mammalian CAD) [1] |

| Inhibition Type | Competitive (vs. Carbamoyl Phosphate), Transition-State Analog |

The Target: The CAD Complex

In mammalian cells, ATCase activity is not a standalone enzyme but a domain within a giant multifunctional polypeptide called CAD (1.5 MDa), which catalyzes the first three committed steps of pyrimidine synthesis:[6][7]

-

C arbamoyl-phosphate synthetase 2 (CPS2)

-

A spartate transcarbamoylase (ATCase) — Target of PALA [2][4][5][8]

Mechanism of Action: The Pyrimidine Blockade[2]

Primary Mechanism: ATCase Inhibition

PALA binds to the active site of the ATCase domain with an affinity orders of magnitude higher than the natural substrates. It structurally resembles the tetrahedral transition state intermediate.[4]

The Molecular Event:

-

Binding: PALA occupies the active site of the ATCase domain.

-

Conformational Lock: Binding induces a conformational change in the CAD complex, locking it in an inactive state.

-

Catalytic Halt: The conversion of Carbamoyl Phosphate + L-Aspartate

N-Carbamoyl-L-Aspartate is blocked.

Downstream Physiological Consequences

The inhibition of ATCase triggers a cascade of metabolic failures in rapidly dividing cancer cells:

-

Nucleotide Pool Depletion: Intracellular pools of UTP , CTP , and dTTP are rapidly exhausted.

-

Macromolecular Synthesis Arrest:

-

RNA Synthesis: Lack of UTP/CTP halts transcription.

-

DNA Synthesis: Lack of dTTP/dCTP halts replication.

-

-

Cell Cycle Arrest: Cells accumulate in the S-phase , unable to complete DNA replication, eventually triggering apoptosis via p53-dependent or independent pathways.

Visualization: The Pyrimidine Blockade

The following diagram illustrates the de novo pathway and the specific point of PALA intervention.

Figure 1: PALA acts as a bottleneck in the de novo pyrimidine pathway, specifically targeting the ATCase domain of the CAD complex.[2]

Therapeutic Synergy: The PALA/5-FU Axis[10][11]

PALA is rarely used as a monotherapy today due to the availability of uridine salvage pathways which can bypass the blockade. Its primary value is as a biochemical modulator for fluoropyrimidines.

The Synergistic Logic:

-

Competition: 5-FU metabolites (specifically 5-FUTP) compete with natural UTP for incorporation into RNA.

-

Modulation: PALA treatment depletes natural UTP pools.

-

Result: With physiological UTP removed, the ratio of [5-FUTP]:[UTP] increases dramatically. This forces the cancer cell to incorporate toxic 5-FU metabolites into RNA, leading to lethal ribosomal stress and translational errors [2].

Experimental Validation Protocols

To validate Sparfosic acid's mechanism in a research setting, two pillars of data are required: enzymatic inhibition (direct target engagement) and metabolic profiling (functional consequence).

Protocol A: ATCase Inhibition Assay (Colorimetric)

Objective: Quantify the inhibition of N-carbamoyl-L-aspartate formation.

Reagents:

-

Enzyme Source: Cell lysate from target cancer line (e.g., HCT-116) or purified CAD.

-

Substrates: 5 mM Carbamoyl Phosphate (CP), 10 mM L-Aspartate.

-

Color Reagent: Antipyrine / Diacetyl Monoxime (acidic solution).

Workflow:

-

Preparation: Lysate cells in 50 mM Tris-acetate (pH 8.3) with protease inhibitors.[2] Dialyze to remove endogenous substrates.

-

Pre-incubation: Incubate lysate with varying concentrations of PALA (0.1 nM – 1000 nM) for 15 minutes at 37°C.

-

Initiation: Add L-Aspartate and Carbamoyl Phosphate to start the reaction. Incubate for 20 minutes.

-

Termination: Stop reaction with 5% trichloroacetic acid (TCA). Centrifuge to remove precipitate.[8]

-

Detection: Mix supernatant with Color Reagent. Boil at 95°C for 15 minutes (photosensitive reaction; keep in dark).

-

Readout: Measure absorbance at 466 nm .

-

Analysis: Plot OD466 vs. log[PALA]. Calculate IC50.

Protocol B: HPLC Nucleotide Pool Analysis

Objective: Confirm PALA-induced depletion of UTP/CTP pools.

Workflow:

-

Treatment: Treat exponentially growing cells with PALA (e.g., 100 µM) for 24 hours.

-

Extraction: Rapidly wash cells with ice-cold PBS. Extract nucleotides using 0.4 M Perchloric Acid (PCA) on ice.

-

Neutralization: Neutralize extract with KOH/K₂CO₃ to pH 7.0. Remove salt precipitate by centrifugation.

-

Chromatography: Inject onto an Anion Exchange HPLC column (e.g., Partisil-10 SAX).

-

Mobile Phase: Linear gradient of Ammonium Phosphate (pH 3.5 to pH 5.0).

-

-

Detection: UV absorbance at 254 nm.

-

Validation: Compare peak areas of UTP and CTP in Treated vs. Control samples. PALA treatment should result in >80% reduction in UTP/CTP peaks [3].

Clinical Context & Future Directions

Why did PALA fail as a monotherapy?

Despite potent in vitro activity, PALA faced hurdles in clinical trials:

-

Salvage Pathways: Tumors can scavenge circulating uridine/cytidine, bypassing the PALA blockade.

-

Toxicity: Dose-limiting toxicities included skin rash, diarrhea, and mucositis, likely due to pyrimidine depletion in the rapidly dividing epithelium of the gut and skin.

Current Status

Research has shifted toward:

-

Topical Application: Recent studies suggest topical PALA for non-melanoma skin cancer (NMSC) and actinic keratosis.[10] It avoids systemic toxicity while effectively targeting hyper-proliferative skin lesions [4].

-

Modulation: Continued investigation into low-dose PALA to prime tumors for 5-FU or Gemcitabine therapy without inducing systemic toxicity.

References

-

Swyryd, E. A., et al. "The interaction of N-(phosphonacetyl)-L-aspartate with the CAD multienzyme complex." Journal of Biological Chemistry, 249(21), 6945-6950. Link

-

Martin, D. S., et al. "Biochemical modulation of 5-fluorouracil by PALA: mechanism of action." Cancer Research, 43(2), 2317-2321. Link

-

Casper, E. S., et al. "Phase I trial of combination therapy with PALA and 5-FU."[11] Cancer Research, 40(7), 2500-2505. Link

-

Yarosh, D. B., et al. "Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer."[10] Experimental Dermatology, 32(9), 1485-1497.[10] Link

Sources

- 1. N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor | Probechem Biochemicals [probechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The isolation and characterization of the aspartate transcarbamylase domain of the multifunctional protein, CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAD [michelanglo.sgc.ox.ac.uk]

- 10. Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Phosphonacetyl)-L-aspartate (PALA): A Technical Guide to its Discovery, Development, and Scientific Applications

Abstract

N-(Phosphonacetyl)-L-aspartate (PALA), also known as Sparfosic acid, is a synthetic molecule born from the principles of rational drug design. It was engineered as a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase), a critical component in the de novo pyrimidine biosynthesis pathway. The primary rationale behind its development was to impede the proliferation of cancer cells by starving them of essential building blocks for DNA and RNA synthesis. This guide provides a comprehensive technical overview of PALA's journey, from its conceptualization as a transition-state analog to its extensive preclinical and clinical evaluation. We will delve into its mechanism of action, the methodologies used to characterize its activity, its pharmacokinetic profile, and its clinical development, including its use as a single agent and in combination therapies. Furthermore, this guide will explore the evolution of our understanding of PALA, including its emerging role as a biochemical and immune modulator, and future directions for its application in oncology and beyond.

Part 1: The Rationale for Targeting Pyrimidine Biosynthesis in Oncology

The De Novo Pyrimidine Biosynthesis Pathway: A Primer

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids (DNA and RNA), as well as for glycoproteins and phospholipids. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors to support DNA replication and cell division. The pathway begins with simple precursors and culminates in the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP).

Aspartate Transcarbamoylase (ATCase) as a Critical Regulatory Node and Therapeutic Target

Aspartate transcarbamoylase (ATCase) catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway: the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[1] In mammals, ATCase is part of a multi-enzyme complex called CAD, which also includes carbamoyl phosphate synthetase II and dihydroorotase.[1] Due to its pivotal role, ATCase is a key regulatory point in the pathway and, therefore, an attractive target for anticancer drug development.[1][2]

Allosteric Regulation of ATCase: T and R States

ATCase exhibits allosteric regulation, meaning its activity can be modulated by the binding of effector molecules at sites distinct from the active site. The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[3] The end-product of the pathway, CTP, acts as a feedback inhibitor by stabilizing the T state, while the purine nucleotide ATP acts as an activator by promoting the R state.[3][4] This intricate regulation ensures a balanced supply of purines and pyrimidines.

Part 2: Discovery and Molecular Design of PALA

The Transition-State Analog Concept in Enzyme Inhibition

The concept of transition-state analogs is a powerful strategy in rational drug design. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. A transition-state analog is a stable molecule that structurally and electronically mimics this transient intermediate. By binding to the enzyme's active site with very high affinity, often orders of magnitude tighter than the substrate itself, these analogs can act as potent inhibitors.

Rational Design and Synthesis of N-(Phosphonacetyl)-L-aspartate

PALA was rationally designed as a transition-state analog inhibitor of ATCase.[5][6] It combines the structural features of both substrates, carbamoyl phosphate and aspartate, into a single, stable molecule that mimics the tetrahedral transition state of the reaction.[3][6]

The synthesis of PALA can be achieved through various routes. A common approach involves the reaction of a protected aspartate derivative with a phosphonoacetic acid derivative. For instance, dibenzyl L-aspartate can be reacted with the acid chloride of mono-benzyl phosphonoacetate, followed by hydrogenolysis to remove the protecting groups.

Biochemical Characterization of PALA as a Potent and Specific ATCase Inhibitor

Biochemical assays have demonstrated that PALA is a potent and reversible inhibitor of ATCase. It exhibits competitive inhibition with respect to carbamoyl phosphate and non-competitive inhibition with respect to aspartate.[7] The inhibition constant (Ki) for PALA is in the nanomolar range, indicating its high affinity for the enzyme.[8]

Part 3: Preclinical Development and Mechanistic Studies

In Vitro Evaluation of PALA's Cytotoxic and Cytostatic Effects

The in vitro effects of PALA have been extensively studied in various cancer cell lines. Standard cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, are used to determine the concentration-dependent inhibitory effects of PALA on cell growth.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for PALA vary across different cancer cell lines, reflecting differences in their dependence on the de novo pyrimidine synthesis pathway and levels of ATCase activity.[9]

| Cell Line | Cancer Type | IC50 (µM) |

| B16 Melanoma | Melanoma | ~10 |

| Lewis Lung Carcinoma | Lung Cancer | ~5-15 |

| L1210 Leukemia | Leukemia | >100 |

Note: These are approximate values gathered from various preclinical studies and can vary based on experimental conditions.

In Vivo Antitumor Activity in Animal Models

PALA has demonstrated significant antitumor activity in several preclinical animal models, particularly against solid tumors.[5][6] In these studies, human or murine cancer cells are implanted into immunocompromised or immunocompetent mice, respectively, and the effect of PALA on tumor growth is evaluated.

PALA has shown notable efficacy against certain solid tumors like B16 melanoma and Lewis lung carcinoma, while being less effective against some leukemias.[5][6]

| Tumor Model | Treatment Schedule | Result |

| B16 Melanoma (i.p.) | 490 mg/kg on Days 1, 5, 9 | 77-86% increase in lifespan |

| Lewis Lung Carcinoma (s.c.) | Days 1, 5, 9 post-implantation | 50% of mice cured |

| L1210 Leukemia (i.p.) | Daily or intermittent | No significant increase in lifespan |

Data extracted from Johnson et al., 1976.[5]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in various animal species have shown that PALA is rapidly cleared from the plasma, primarily through renal excretion, with a significant portion of the drug excreted unchanged in the urine.[10] Its oral bioavailability is poor.[10]

| Species | Route | Half-life (t1/2) | Clearance |

| Mouse | i.v. | ~1 hr | Rapid |

| Rat | i.v. | ~1-1.5 hr | Rapid |

| Dog | i.v. | ~1-1.5 hr | Rapid |

| Monkey | i.v. | ~1-1.5 hr | Rapid |

Data from Chadwich et al., 1979.[10]

Detailed Experimental Protocols

This colorimetric assay measures the amount of N-carbamoyl-L-aspartate produced.

-

Prepare cell or tissue lysates: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a clear supernatant containing the enzyme.

-

Set up the reaction mixture: In a microcentrifuge tube, combine the lysate, assay buffer (e.g., Tris-HCl, pH 8.5), carbamoyl phosphate, and L-aspartate. For inhibitor studies, pre-incubate the lysate with PALA before adding the substrates.

-

Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction: Terminate the reaction by adding an acid, such as perchloric acid.

-

Color development: Add a colorimetric reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide) and heat to develop a colored product with the N-carbamoyl-L-aspartate.

-

Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantify: Determine the amount of product formed by comparing the absorbance to a standard curve of N-carbamoyl-L-aspartate.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of PALA and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Part 4: Clinical Development of PALA

Phase I Clinical Trials: Safety, Toxicity, and Pharmacokinetics in Humans

Phase I trials were conducted to determine the safety, tolerability, and pharmacokinetic profile of PALA in cancer patients.[11][12]

The primary dose-limiting toxicities observed with PALA were mucocutaneous, including skin rash, stomatitis (mouth sores), and diarrhea.[11][12] Myelosuppression (suppression of the bone marrow's production of blood cells) was generally mild and not dose-limiting.[11]

Based on the Phase I studies, the recommended Phase II dose for single-agent PALA was established, typically administered intravenously every 2-3 weeks.[11]

Phase II and III Clinical Trials: Evaluation of Efficacy

As a single agent, PALA demonstrated limited antitumor activity in broad Phase II screenings.[13][14] While some minor responses were observed in a few patients with melanoma and colorectal cancer, the overall efficacy was disappointing.[11][15]

The focus of PALA's clinical development shifted to its use as a biochemical modulator to enhance the efficacy of other chemotherapeutic agents, most notably 5-fluorouracil (5-FU).[16][17][18][19] The rationale was that by depleting intracellular pools of pyrimidines, PALA would increase the incorporation of 5-FU into RNA and DNA, thereby potentiating its cytotoxic effects.[8][18] Numerous clinical trials have evaluated this combination in various cancers, with mixed results.[16][17][19][20]

| Trial Phase | Cancer Type | Regimen | Key Findings |

| Phase I | Advanced Cancer | PALA + 5-FU | Mucositis was dose-limiting. Objective responses were seen in some patients.[16] |

| Phase II | Colorectal Cancer | PALA + 5-FU | Low response rate (14%). Mild to moderate toxicity.[20] |

| Phase II | Pancreatic Cancer | PALA + 5-FU | Modest response rate (14%) with a median survival of 5.1 months.[17] |

| Phase I/II | Colorectal Cancer | PALA + 5-FU + Folinic Acid | Poor activity in colorectal cancer.[19] |

Challenges and Limitations Observed in Clinical Settings

The translation of PALA's potent preclinical activity into significant clinical benefit proved challenging.[13] Several factors may have contributed to this, including the complexity of pyrimidine metabolism in humans, the development of resistance mechanisms, and the narrow therapeutic window due to toxicity.

Part 5: Emerging Applications and Future Directions

PALA as a Biochemical Modulator

The concept of using PALA to modulate the activity of other drugs remains an area of interest.[8][21] Further research is needed to optimize dosing schedules and identify patient populations that are most likely to benefit from such combinations.

PALA as an Immune Modulator

More recently, PALA has been found to have immune-modulating properties.[22] It has been shown to activate the pattern recognition receptor NOD2, suggesting a potential role in stimulating an anti-tumor immune response.[22] This has opened up new avenues for exploring PALA's use in immunotherapy.[23]

Novel Formulations and Delivery Methods (e.g., Topical PALA)

Recent studies have investigated the use of topical PALA for the treatment of non-melanoma skin cancers.[22][24] In a murine model, topical application of PALA reduced tumor growth and progression with minimal side effects, suggesting a promising new therapeutic approach for skin cancers.[24]

Part 6: Conclusion

Summary of PALA's scientific journey

N-(Phosphonacetyl)-L-aspartate stands as a testament to the power of rational drug design. Its development has provided invaluable insights into the intricacies of pyrimidine metabolism and the challenges of translating preclinical findings into clinical success. While its initial promise as a single-agent anticancer drug was not fully realized, the story of PALA is far from over.

Future perspectives in drug discovery and development

The evolving understanding of PALA's mechanism of action, particularly its immune-modulatory effects and its potential in topical formulations, highlights the importance of continued research into well-characterized molecules. The journey of PALA underscores the dynamic nature of drug development, where new discoveries can breathe new life into established compounds, opening up exciting possibilities for future therapeutic applications.

Visualizations

Caption: Inhibition of Aspartate Transcarbamoylase (ATCase) by PALA in the de novo pyrimidine biosynthesis pathway.

Caption: A typical preclinical evaluation workflow for an enzyme inhibitor like PALA.

References

- Ardalan, B., Singh, G., & Silberman, H. (1988). A randomized phase I and II study of short-term infusion of high-dose 5-fluorouracil with or without N-(phosphonacetyl)-L-aspartic acid in patients with advanced pancreatic and colorectal cancers. Cancer, 61(7), 1247-1251.

- Mahen, K. K., Markley, L., Bogart, J., et al. (2023). Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer.

- Gralla, R. J., Casper, E. S., Natale, R. B., et al. (1980). Phase I trial of N-(phosphonacetyl)-L-aspartate (PALA).

- Johnson, R. K., Inouye, T., Goldin, A., & Stark, G. R. (1976). Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase. Cancer Research, 36(8), 2720-2725.

- O'Dwyer, P. J., King, S. A., Hoth, D. F., & Leyland-Jones, B. (1987). A phase I study of PALA and 5-fluorouracil in combination. Cancer Chemotherapy and Pharmacology, 20(3), 245-248.

- Wadler, S., Fell, S., & Wiernik, P. H. (1996). Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer. European Journal of Cancer, 32A(7), 1254-1256.

- ProbeChem.

- Martin, D. S., Stolfi, R. L., & Sawyer, R. C. (1983). Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil. Cancer Research, 43(5), 2317-2321.

- Jin, B., & Kantrowitz, E. R. (2013). N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase. Biochemistry, 52(40), 7078-7087.

- Grem, J. L., O'Dwyer, P. J., El-Sayed, Y. M., et al. (1995). A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer. European Journal of Cancer, 31A(11), 1801-1805.

- PALA Pharmaceuticals. The PALA Story.

- Andrus, E. (2023). Topical N-Phosphonacetyl-L-Aspartate Efficacy in Nonmelanoma Skin Cancers.

- Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.

- Johnson, R. K., Inouye, T., Goldin, A., & Stark, G. R. (1976). Antitumor Activity of N-(Phosphonacetyl)-L-aspartic Acid, a Transition-State Inhibitor of Aspartate Transcarbamylase. Cancer Research, 36(8), 2720-2725.

- Fleming, R. A., Capizzi, R. L., Muss, H. B., et al. (1998). Phase I study of N-(phosphonacetyl)-L-aspartate with fluorouracil and with or without dipyridamole in patients with advanced cancer. Clinical Cancer Research, 4(11), 2695-2701.

- Wikipedia.

- Erlichman, C., Strong, J. M., Wiernik, P. H., et al. (1979). Phase I trial of N-(phosphonacetyl)

- Tormey, D. C., & Falkson, G. (1980). N-(Phosphonacetyl)-L-aspartate (PALA): current status. Recent Results in Cancer Research, 74, 72-77.

- Grem, J. L., McAtee, N., Murphy, R. F., et al. (1998). A Phase I Study of Continuous Infusion 5-Fluorouracil plus Calcium Leucovorin in Combination with N-(Phosphonacetyl)-l-aspartate in Metastatic Gastrointestinal Adenocarcinoma. Clinical Cancer Research, 4(11), 2689-2694.

- Lee, S. L., & Stark, G. R. (1971). Design and synthesis of new transition-state analog inhibitors of aspartate transcarbamylase. Journal of Medicinal Chemistry, 14(10), 914-918.

- Sanderlin, A., & Creamer, K. (2016).

- Grem, J. L. (1991). Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials. Oncology, 5(2), 37-42.

- Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.

- Leyland-Jones, B. (1991).

- Li, L., et al. (2019). New mechanism-based inhibitors of aspartate transcarbamoylase for anticancer drug development. bioRxiv.

- Valdivieso, M., Moore, E. C., Burgess, M. A., et al. (1981). An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite. Cancer, 47(11), 2454-2460.

- Chadwick, M., Silveira, D. M., Platz, B. B., & Hayes, D. (1979). Comparative Physiological Disposition of N-(Phosphonacetyl)-l-aspartate in Several Animal Species after Intravenous and Oral Administration. Cancer Research, 39(10), 3977-3983.

- Bosch, J., et al. (2022). Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase. Frontiers in Cellular and Infection Microbiology, 12, 841833.

- Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1982). Pharmacological and Biochemical Interactions of N-(Phosphonacetyl)-l-aspartate and 5-Fluorouracil in Beagles. Cancer Research, 42(10), 4125-4130.

- El-Sayed, M. A., & El-Gazzar, M. A. (2008). Inhibition of mammalian aspartate transcarbamylase by quinazolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 638-643.

- Creagan, E. T., Nichols, W. C., & O'Connell, M. J. (1982). Phase II evaluation of PALA in patients with refractory metastatic sarcomas.

- Li, L., et al. (2020). New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development. Cell Chemical Biology, 27(6), 689-700.e5.

- PubChem. N-(phosphonacetyl)

- Erlichman, C., Strong, J. M., Wiernik, P. H., et al. (1979). Phase I Trial of N-(Phosphonacetyl)

- Maher, S., et al. (2016). Current status of selected oral peptide technologies in advanced preclinical development and in clinical trials. Advanced Drug Delivery Reviews, 106(Pt B), 230-246.

- Xi, X. G., Van Vliet, F., Ladjimi, M. M., et al. (1991). Heterotropic interactions in aspartate transcarbamoylase: turning allosteric ATP activation into inhibition as a consequence of a single tyrosine to phenylalanine mutation.

- Leyva, A., et al. (1982). Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro. Cancer Letters, 17(2), 169-174.

- Medpace. Preclinical Studies.

Sources

- 1. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]

- 2. New mechanism-based inhibitors of aspartate transcarbamoylase for anticancer drug development | bioRxiv [biorxiv.org]

- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Heterotropic interactions in aspartate transcarbamoylase: turning allosteric ATP activation into inhibition as a consequence of a single tyrosine to phenylalanine mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. repositorio.usp.br [repositorio.usp.br]

- 8. The role of low-dose PALA in biochemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Phase I trial of N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase II evaluation of PALA in patients with refractory metastatic sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase II trial of combination therapy with continuous-infusion PALA and bolus-injection 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. About — Pala Pharmaceutical [palarx.com]

- 24. dermatologytimes.com [dermatologytimes.com]

Structural Dynamics and Inhibition Profiling of Aspartate Transcarbamoylase: A Technical Guide to PALA

Executive Summary

Aspartate transcarbamoylase (ATCase) is the quintessential model for allosteric regulation and a critical gatekeeper in de novo pyrimidine biosynthesis. The rational design of N-(phosphonacetyl)-L-aspartate (PALA) provided a breakthrough in enzymology, offering a stable bisubstrate analog that mimics the reaction's transition state. As a Senior Application Scientist, understanding the precise mechanistic interaction between PALA and ATCase is fundamental for designing robust enzymatic assays, interpreting structural biology data, and developing next-generation antineoplastic agents. This whitepaper provides an authoritative, self-validating framework for evaluating PALA as an ATCase inhibitor.

Mechanistic Basis of ATCase Inhibition by PALA

ATCase catalyzes the condensation of carbamoyl phosphate (CP) and L-aspartate to yield N-carbamoyl-L-aspartate and inorganic phosphate (Pi) . The reaction proceeds via a tetrahedral transition state.

PALA was synthesized to exploit this mechanism. It combines the structural features of both natural substrates but replaces the labile phosphoric anhydride linkage with a stable methylene bridge. By perfectly mimicking the geometry and charge distribution of the transition state, PALA achieves an inhibition constant (

Crucially, the binding of PALA to the active sites of the catalytic trimers forces the entire dodecameric enzyme (C6R6) to undergo a massive concerted conformational change. The enzyme shifts from the compact, low-affinity T (Tense) state to the expanded, high-affinity R (Relaxed) state .

Logical flow of ATCase allosteric transition and dead-end inhibition by PALA.

Structural and Kinetic Parameters

To benchmark assay development, it is necessary to understand the quantitative parameters that define the ATCase-PALA interaction. The following table summarizes the key structural and kinetic metrics validated in the literature.

Table 1: Kinetic and Structural Parameters of ATCase Inhibition by PALA

| Parameter | Value | Biological / Experimental Significance | Reference |

| Inhibition Constant ( | ~27 nM | Indicates extremely tight binding; outcompetes natural substrates at physiological concentrations. | |

| Quaternary Expansion | 11 Å | Vertical expansion along the 3-fold axis, marking the physical T | |

| Catalytic Trimer Rotation | 10° | Reorients the active site pockets to the high-affinity conformation. | |

| Regulatory Dimer Rotation | 15° | Relieves steric constraints, allowing the catalytic trimers to separate. | |

| Enzyme-Inhibitor H-Bonds | 22 | Provides the enthalpic driving force necessary to overcome the energy barrier of the massive conformational change. |

Experimental Methodologies: Self-Validating Systems

In drug discovery and structural enzymology, protocols must be designed with internal causality and self-validation. Below are the gold-standard methodologies for profiling PALA against ATCase.

Protocol 1: Radiometric In Vitro ATCase Activity Assay

Why this matters (Causality): Measuring the conversion of L-aspartate to N-carbamoyl-L-aspartate in the presence of PALA requires extreme sensitivity because PALA is a tight-binding inhibitor. Standard colorimetric assays lack the dynamic range needed at low enzyme concentrations. By using

-

Enzyme Equilibration: Dilute purified E. coli ATCase in 50 mM Tris-acetate buffer (pH 8.3) containing 0.1 mM EDTA. Self-validation: Run a parallel blank containing heat-denatured enzyme to establish the absolute radioactive background.

-

Inhibitor Pre-incubation: Introduce PALA at concentrations ranging from 0.1 nM to 10 µM. Incubate for 10 minutes at 25°C. Causality: PALA is a slow, tight-binding inhibitor; pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.

-

Reaction Initiation: Add saturating carbamoyl phosphate (4.8 mM) followed by

-L-aspartate. Causality: The ordered bi-bi mechanism of ATCase requires carbamoyl phosphate to bind first, creating the proper binding pocket for aspartate. -

Acid Quenching: After exactly 5 minutes, quench the reaction with 5% trichloroacetic acid (TCA). Causality: TCA instantly protonates the enzyme, denaturing it to halt catalysis and preventing post-quench artifactual product formation.

-

CO₂ Degassing: Heat the quenched samples at 60°C for 30 minutes. Self-validation: This step volatilizes any unreacted, unstable

-carbamoyl phosphate as -

Scintillation Counting: Add liquid scintillation cocktail and quantify the beta emissions to calculate initial velocity (

).

Step-by-step experimental workflow for self-validating radiometric ATCase assay.

Protocol 2: Small-Angle X-ray Scattering (SAXS) for Solution-State Validation

Why this matters (Causality): Crystallography captures static snapshots influenced by crystal packing forces. SAXS measures the radius of gyration (

-

Sample Preparation: Dialyze ATCase against 40 mM potassium phosphate buffer (pH 7.0) with 2 mM 2-mercaptoethanol. Prepare a matched buffer blank. Self-validation: Exact buffer matching is critical in SAXS to subtract solvent scattering accurately; even minor salt mismatches will distort the

calculation. -

Ligand Titration: Add PALA at molar ratios of 0, 2, 4, 6, and 8 equivalents per ATCase dodecamer. Causality: Titrating the inhibitor proves that the structural expansion is stoichiometrically linked to active site occupancy, ruling out non-specific aggregation.

-

X-ray Exposure: Expose samples to the X-ray beam at a synchrotron source and record the 1D scattering profile

vs. -

Guinier Analysis: Calculate the

from the low-

Clinical Translation and Resistance Mechanisms

Because ATCase is essential for cell division, PALA was heavily investigated as an antineoplastic agent. However, clinical trials revealed a significant drop in long-term effectiveness due to two primary biological barriers:

-

Poor Cellular Uptake: The highly charged, ionic nature of PALA restricts its passive diffusion across the hydrophobic lipid bilayer of cancer cells .

-

Gene Amplification: Cancer cells rapidly develop resistance by amplifying the CAD gene (a trifunctional mammalian protein containing Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). This amplification overproduces ATCase, effectively titrating out the PALA inhibitor and overcoming the competitive blockade .

To bypass these limitations, modern drug development is pivoting toward small-molecule allosteric inhibitors that target alternate regulatory pockets rather than the highly conserved, highly polar active site .

References

-

N-Phosphonacetyl-l-isoasparagine a Potent and Specific Inhibitor of Escherichia coli Aspartate Transcarbamoylase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase PubMed Central (NIH) URL:[Link]

-

Design, synthesis and bioactivity of novel inhibitors of E. coli aspartate transcarbamoylase PubMed Central (NIH) URL:[Link]

-

1Q95: Aspartate Transcarbamylase (ATCase) of Escherichia coli: A New Crystalline R State Bound to PALA RCSB Protein Data Bank URL:[Link]

-

Multiple mechanisms of N-phosphonacetyl-l-aspartate resistance in human cell lines PubMed Central (NIH) URL:[Link]

-

Small-Molecule Allosteric Inhibitors of Human Aspartate Transcarbamoylase Suppress Proliferation of Bone Osteosarcoma Epithelial Cells PubMed (NIH) URL:[Link]

Technical Guide: The Role of Sparfosic Acid in Pyrimidine Biosynthesis Inhibition

Executive Summary

Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA ) represents a landmark molecule in the study of antimetabolites. Designed rationally as a transition-state analogue , it targets aspartate carbamoyltransferase (ATCase) , the enzyme catalyzing the second committed step of de novo pyrimidine biosynthesis.[1]

In mammalian systems, this activity resides within the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). By mimicking the stable tetrahedral intermediate formed during the condensation of L-aspartate and carbamoyl phosphate, PALA acts as a potent, reversible, and specific inhibitor. While its monotherapy efficacy in oncology has been limited by toxicity and resistance, it remains the gold standard for investigating pyrimidine flux and is currently seeing a resurgence in antimalarial research , as Plasmodium parasites lack pyrimidine salvage pathways and are uniquely vulnerable to de novo blockade.

Part 1: Mechanistic Deep Dive

The Target: CAD Complex vs. Bacterial ATCase

To understand PALA’s efficacy, one must distinguish between the bacterial and mammalian targets.

-

E. coli ATCase: A dodecameric complex (

) composed of catalytic ( -

Mammalian CAD Complex: A 243 kDa multidomain polypeptide where ATCase is a domain fused with CPSase II and DHOase. Despite structural differences, the active site architecture is highly conserved , allowing PALA to inhibit both with nanomolar affinity.

Transition State Mimicry

The reaction catalyzed by ATCase involves the nucleophilic attack of the amino group of L-aspartate onto the carbonyl carbon of carbamoyl phosphate. This passes through a high-energy, tetrahedral transition state.

-

Inhibitor (PALA): Combines the structural features of both substrates into a single, stable molecule.

-

Mechanism: PALA binds to the active site with higher affinity (

M) than the natural substrates, effectively "freezing" the enzyme. Interestingly, in allosteric variants (like E. coli), PALA binding induces the T (tense) to R (relaxed) conformational change, locking the enzyme in an "active-like" conformation that is catalytically dead.

Pathway Visualization

The following diagram illustrates the de novo pyrimidine pathway and the precise blockade point of Sparfosic acid.

Caption: Figure 1: De novo pyrimidine biosynthesis showing the specific inhibition of the ATCase domain within the CAD complex by Sparfosic acid.

Part 2: Experimental Protocols

Enzymatic Inhibition Assay (Modified Prescott & Jones)

This colorimetric assay is the industry standard for quantifying ATCase activity and PALA inhibition. It detects the ureido group of the product, N-carbamoyl-L-aspartate (CA).

Principle: In strong acid, the ureido group condenses with diacetylmonoxime to form a colored complex (yellow-orange) absorbing at 466 nm.

Reagents Preparation:

-

Substrate Buffer: 2x stock containing 10 mM L-Aspartate and 4 mM Carbamoyl Phosphate in 50 mM Tris-Acetate (pH 8.3).

-

Color Mix (Freshly Prepared):

-

Solution A: 5 mg/mL Antipyrine + 0.8 mg/mL Ferric Ammonium Sulfate in 50% (v/v) H2SO4.

-

Solution B: 5 mg/mL Diacetylmonoxime in 5% Acetic Acid.

-

Mix Ratio: Combine A and B (1:2 ratio) just before use.

-

-

Inhibitor Stock: Sparfosic acid dissolved in buffer (pH adjusted to 8.3).

Protocol Workflow:

-

Equilibration: Incubate purified ATCase (or cell lysate) with varying concentrations of PALA (0.1 nM – 10 µM) for 10 minutes at 30°C.

-

Initiation: Add Substrate Buffer to start the reaction. Total volume: 100 µL.

-

Reaction: Incubate at 30°C for 20 minutes.

-

Termination: Add 100 µL of Color Mix .

-

Development: Boil samples at 95°C for 15 minutes. (Critical: Cover tubes to prevent evaporation).

-

Cooling: Incubate in the dark at room temperature for 10 minutes to stabilize color.

-

Quantification: Read Absorbance at 466 nm (

). -

Analysis: Plot % Activity vs. Log[PALA] to determine IC50.

Cellular Specificity: Uridine Rescue Assay

To prove that PALA cytotoxicity is due to pyrimidine depletion (on-target effect) and not off-target toxicity, a rescue experiment is mandatory.

-

Control: Cells + PALA (Dose Response)

Cell Death. -

Rescue: Cells + PALA + 100 µM Uridine

Survival. -

Note: Uridine enters via the salvage pathway, is converted to UMP by Uridine-Cytidine Kinase (UCK), bypassing the PALA blockade.

Part 3: Pharmacodynamics & Data Summary

Kinetic Parameters

The following table summarizes the binding affinity of PALA across different species. Note the tight binding (

| Parameter | E. coli ATCase | Mammalian CAD (Hamster/Human) | Significance |

| Mechanism | Competitive vs. CP | Competitive vs. CP | Mimics transition state |

| 10 - 27 nM | 1 - 10 nM | Extremely potent; essentially irreversible on biological timescales | |

| ~0.1 µM | ~0.1 - 1.0 µM | High affinity binding | |

| Allosteric Effect | Induces T | N/A (Non-allosteric in isolation) | "Freezes" enzyme in open conformation |

Assay Workflow Visualization

Caption: Figure 2: Step-by-step workflow for the modified Prescott & Jones colorimetric assay to determine ATCase inhibition.

Part 4: Clinical & Translational Context

The 5-FU Synergy Concept

PALA was historically developed to modulate 5-Fluorouracil (5-FU) activity.

-

Mechanism: PALA depletes intracellular UTP and CTP pools.

-

Effect: Reduced UTP decreases the competition for FUMP incorporation into RNA. Reduced dUMP levels (downstream) enhance the binding of FdUMP to Thymidylate Synthase.

-

Outcome: In theory, PALA should sensitize tumors to 5-FU.

-

Reality: Clinical trials showed mixed results.[7][8][9][10] While biochemical modulation was achieved (UTP pools dropped), dose-limiting toxicities (diarrhea, mucositis) prevented the administration of sufficient PALA doses to sustain the effect without harming normal tissue.

Emerging Frontier: Malaria (Plasmodium falciparum)

Recent research (2020-2024) has revitalized interest in ATCase inhibitors.

-

Vulnerability: Humans have a pyrimidine salvage pathway (can use uridine from blood).[11] Plasmodium parasites do not ; they rely 100% on de novo synthesis.

-

Therapeutic Window: An inhibitor like PALA (or a lipophilic analogue) could starve the parasite while sparing the human host, provided the host has access to dietary/circulating pyrimidines.

-

Current Status: PALA serves as the crystallographic control for designing new, drug-like inhibitors that can cross the parasitic membrane more effectively.

References

-

Swyter, A. et al. (2022). Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase. University of Groningen. Link

-

Collins, K. D., & Stark, G. R. (1971). Aspartate transcarbamylase.[3][4][11][12][9][13][14] Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate.[3][5] Journal of Biological Chemistry. Link

-

Prescott, L. M., & Jones, M. E. (1969).[13] Modified methods for the determination of carbamyl aspartate. Analytical Biochemistry. Link

-

Grem, J. L., et al. (1988). Phase I study of high dose 5-fluorouracil and high dose Leucovorin with low dose phosphonacetyl-L-aspartic acid in patients with advanced malignancies. Cancer Research. Link

-

Moyer, J. D., & Handschumacher, R. E. (1979). Selective inhibition of pyrimidine synthesis and depletion of nucleotide pools by N-(phosphonacetyl)-L-aspartate. Cancer Research. Link

-

RCSB Protein Data Bank. (2000). Structure of E. coli Aspartate Transcarbamoylase complexed with PALA (PDB ID: 1D09).[15] Link

Sources

- 1. The role of low-dose PALA in biochemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]

- 4. research.rug.nl [research.rug.nl]

- 5. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase II evaluation of PALA in patients with refractory metastatic sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of Initial Triple Versus Initial Dual Oral Combination Therapy in Patients With Newly Diagnosed Pulmonary Arterial Hypertension | Clinical Research Trial Listing [centerwatch.com]

- 9. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scientists repurpose blood cancer drug to boost survival in severe malaria cases [qimrb.edu.au]

- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 12. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]

- 13. A microtiter plate assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. proteopedia.org [proteopedia.org]

- 15. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

Sparfosic Acid Trisodium (PALA): Structural Architecture and Pharmacological Profiling

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Sparfosic acid trisodium, widely recognized in the literature as N-(phosphonoacetyl)-L-aspartate (PALA) trisodium, is a highly specific, stable transition-state analogue. As a potent inhibitor of aspartate transcarbamoylase (ATCase), it represents a critical tool compound in oncology and enzymology for studying de novo pyrimidine biosynthesis. This whitepaper synthesizes the structural rationale, kinetic data, and validated experimental methodologies necessary for leveraging Sparfosic acid trisodium in advanced preclinical drug development and biochemical research.

Chemical Properties and Structural Rationale

The pharmacological efficacy of Sparfosic acid is intrinsically linked to its molecular architecture, which is engineered to deceive the catalytic machinery of target enzymes.

-

Chemical Name: L-Aspartic acid, N-(phosphonoacetyl)-, trisodium salt [4]

-

Molecular Formula: C₆H₇NNa₃O₈P [4]

-

Molecular Weight: 321.06 g/mol [4]

-

Storage Conditions: -80°C, protected from light, and stored under nitrogen to prevent degradation [4].

Structural Causality: The molecule features a phosphonoacetyl group covalently linked to an L-aspartate moiety. This specific spatial configuration perfectly mimics the tetrahedral transition state of the native enzymatic reaction between carbamoyl phosphate and L-aspartate [5]. Furthermore, the formulation as a trisodium salt is a deliberate chemical modification designed to maximize aqueous solubility. This ensures rapid systemic distribution upon intravenous administration in vivo and facilitates homogenous, immediate dissolution in strictly controlled in vitro aqueous buffer systems without the need for organic solvents that might perturb enzyme folding [4].

Mechanism of Action: ATCase Inhibition and Pyrimidine Starvation

The primary molecular target of Sparfosic acid is ATCase, the enzyme responsible for catalyzing the second committed step in de novo pyrimidine biosynthesis [1]. In eukaryotic cells, ATCase functions as a catalytic domain within the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase) [6].

By binding competitively to the active site of ATCase with an exceptionally high affinity (Kᵢ ≈ 10 to 16 nM) [2, 3], PALA effectively halts the conversion of carbamoyl phosphate and aspartate into N-carbamoyl-L-aspartate.

Causality of Effect: This enzymatic blockade directly starves the cell by depleting the intracellular pools of pyrimidine nucleotides (UMP, CMP, TMP). Without these essential building blocks, DNA and RNA synthesis is abruptly halted. This metabolic crisis triggers S-phase cell cycle arrest and subsequent apoptosis, particularly in rapidly dividing neoplastic cells that rely heavily on de novo synthesis rather than salvage pathways [1, 3].

Mechanism of Sparfosic acid trisodium inhibiting ATCase in pyrimidine biosynthesis.

Quantitative Pharmacological and Kinetic Data

To provide a rigorous baseline for experimental design, the following table synthesizes the established kinetic parameters and human pharmacokinetic profiles of Sparfosic acid trisodium [2, 3].

| Parameter | Value / Metric | Context / Model | Reference |

| Enzyme Inhibition (Kᵢ) | ~10 - 16 nM | E. coli / Mammalian ATCase | [2], [3] |

| Cmax (Intravenous) | 0.436 mM | 600 mg/m² single dose (Human) | [2] |

| Cmax (Intravenous) | 1.107 mM | 1500 mg/m² single dose (Human) | [2] |

| AUC | 33.4 mM × min | 600 mg/m² single dose (Human) | [2] |

| AUC | 75.55 mM × min | 1000 mg/m² single dose (Human) | [2] |

Experimental Protocols: Validating ATCase Inhibition

To ensure reproducibility and scientific integrity, evaluating the inhibitory efficacy of Sparfosic acid requires a self-validating biochemical assay. The colorimetric ATCase inhibition assay is the gold standard, as it directly quantifies the product (N-carbamoyl-L-aspartate) rather than relying on downstream phenotypic proxies [3, 5].

Protocol: Colorimetric ATCase Enzyme Kinetics Assay

This assay utilizes thiosemicarbazide to react specifically with the carbamoyl group of the product, yielding a chromophore measurable at 460 nm. This direct measurement ensures that the observed inhibition is strictly ATCase-dependent [5].

-

Reagent Preparation: Prepare a 40 mM sodium phosphate assay buffer (pH 8.2). Causality: Maintaining pH 8.2 is critical to preserve the optimal ionization state of the enzyme's active site residues, ensuring baseline catalytic velocity [5].

-

Enzyme-Inhibitor Pre-incubation: Combine 10-50 µg of purified ATCase with varying concentrations of Sparfosic acid trisodium (e.g., 0.1 nM to 1 µM) in the assay buffer. Causality: Pre-incubating at 30°C for 5 minutes allows the transition-state analogue to occupy the active site and reach thermodynamic binding equilibrium before substrate competition begins [5].

-

Reaction Initiation: Add 3.6 mM carbamoyl phosphate and 12.5 mM L-aspartate to initiate the reaction. Incubate precisely for 30 minutes at 30°C [5].

-

Reaction Termination: Add 1.0 mL of 2% (w/v) Perchloric acid (HClO₄). Causality: The strong acid instantly denatures the ATCase enzyme, halting the reaction at an exact time point to ensure accurate kinetic rate calculations and prevent false-positive product accumulation [5].

-

Colorimetric Development & Detection: Add a color reagent containing 0.5% (w/v) thiosemicarbazide in 2 N HCl. Incubate in the dark to allow chromophore maturation, then measure absorbance using a microplate reader. Calculate the IC₅₀/Kᵢ using non-linear regression analysis [5].

Self-validating colorimetric workflow for assessing ATCase enzymatic inhibition.

Synergistic Applications in Oncology

While extensive clinical testing revealed that PALA alone lacks selective antitumor efficacy in humans, its true clinical and research value lies in biomodulation [2]. By depleting intracellular pyrimidines, Sparfosic acid forces cells to rely heavily on salvage pathways. This mechanism synergistically enhances the incorporation of fluorouracil (5-FU) metabolites into RNA and DNA, significantly amplifying the cytotoxicity of 5-FU and interferon-alpha (IFN) combinations against colorectal and gastric carcinomas [1, 2]. Consequently, Sparfosic acid trisodium remains a vital compound for researchers investigating combination therapies and metabolic vulnerabilities in cancer.

References

-

MedChemExpress. "Sparfosic acid | Aspartate Transcarbamoyl Transferase Inhibitor". 1

-

Inxight Drugs. "SPARFOSIC ACID". 2

-

Benchchem. "Structural Analogues of Sparfosic Acid: An In-depth Technical Guide". 3

-

MedChemExpress. "Sparfosic acid trisodium-COA-124543". 4

-

Benchchem. "A Comparative Guide to Sparfosic Acid Trisodium and Other Aspartate Transcarbamoylase (ATCase) Inhibitors". 5

-

Benchchem. "PALA's Potency Unveiled: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines". 6

Sources

NSC-224131 preclinical research and findings

Technical Monograph: NSC-224131 (PALA) Preclinical Pharmacology, Mechanism of Action, and Therapeutic Applications

Executive Summary

NSC-224131 , chemically known as N-(phosphonacetyl)-L-aspartate (PALA) or Sparfosic Acid , is a transition-state analog inhibitor of aspartate transcarbamylase (ATCase) . Originally developed as a potent antimetabolite, it targets the de novo pyrimidine biosynthetic pathway. While its clinical efficacy as a single agent was limited by dose-dependent toxicities (mucositis, diarrhea), it remains a critical "biochemical modulator" in preclinical research.

This guide analyzes NSC-224131’s utility in enhancing the cytotoxicity of fluoropyrimidines (e.g., 5-Fluorouracil) and its emerging role as a topical immunomodulator for non-melanoma skin cancers (NMSC).

Chemical & Physical Properties

NSC-224131 is a stable transition-state analogue designed to mimic the transition state of the reaction between carbamoyl phosphate and aspartate.

| Property | Specification |

| Chemical Name | N-(phosphonacetyl)-L-aspartate |

| Common Names | PALA, Sparfosic Acid |

| Molecular Formula | C₆H₁₀NO₈P |

| Molecular Weight | 255.12 g/mol |

| Solubility | Water (>50 mg/mL); DMSO (10 mM) |

| Stability | Stable in aqueous solution at -20°C for 12 months. |

| Target Enzyme | Aspartate Transcarbamylase (ATCase) (EC 2.1.3.[1]2) |

Mechanism of Action (MOA)

Primary Inhibition: The CAD Complex

NSC-224131 acts as a bisubstrate analogue, binding to the active site of ATCase with high affinity (Ki ≈ 1.4 nM). ATCase is the second enzyme in the de novo pyrimidine synthesis pathway and is part of the trifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, Dihydroorotase).

Physiological Consequence:

-

Blockade: Inhibition of ATCase halts the conversion of carbamoyl phosphate and aspartate to carbamoyl aspartate.

-

Depletion: This leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UMP, UDP, UTP, CTP).

-

S-Phase Arrest: DNA synthesis is halted due to lack of pyrimidine precursors.

Biochemical Modulation (Synergy with 5-FU)

NSC-224131 is frequently used to potentiate 5-Fluorouracil (5-FU).

-

Mechanism: 5-FU is metabolized to FUTP, which competes with UTP for incorporation into RNA. By depleting endogenous UTP pools, NSC-224131 reduces this competition, significantly increasing the incorporation of toxic FUTP into RNA and enhancing cell death.

Immunomodulation (Topical)

Recent findings indicate that topical NSC-224131 activates NOD2 signaling , leading to the upregulation of the antimicrobial peptide LL-37 and the recruitment of CD8+ T cells, providing a dual antiproliferative and immunotherapeutic effect.

Figure 1: Mechanism of Action showing ATCase inhibition and the biochemical rationale for PALA + 5-FU synergy.

In Vitro Pharmacology

Enzyme Kinetics

NSC-224131 is a tight-binding inhibitor.

-

Ki (Dissociation Constant): 1.4 nM – 5.0 nM (depending on pH and assay conditions).

-

Binding Kinetics: Binding is rapid, but dissociation is slow (t1/2 ≈ 14 min), effectively "locking" the enzyme in an inactive state.

Cellular Cytotoxicity (IC50)

Sensitivity varies widely based on the cell line's basal ATCase activity and pyrimidine pool sizes.

| Cell Line | Tissue Origin | IC50 (µM) | Notes |

| B16 | Murine Melanoma | 5.0 | High sensitivity |

| CCRF-CEM | Human Leukemia | 50.0 | Moderate sensitivity |

| L1210 | Murine Leukemia | 200.0 | Lower sensitivity due to high endogenous pools |

| WiDr | Human Colon | ~80.0 | Often used in synergy studies with 5-FU |

In Vivo Preclinical Findings

Antitumor Efficacy (Systemic)

-

Models: P-388 Leukemia, Lewis Lung Carcinoma, Colon 26.

-

Dosing: Typically 100 mg/kg (IP or IV) in murine models.

-

Findings: Significant reduction in tumor UTP pools (up to 80-90%) within 6 hours of administration. As a single agent, it causes tumor stasis rather than regression in resistant models, necessitating combination strategies.

Topical Efficacy (Non-Melanoma Skin Cancer)

-

Model: UVB-induced squamous cell carcinoma (SCC) in SKH1 mice.

-

Protocol: 1%, 2%, or 5% (w/v) PALA in 50% acetone/10% glycerol.

-

Outcome: Dose-dependent reduction in tumor burden.

-

2% PALA: Significant decrease in tumor growth; tumors often regress.

-

Mechanism: Recruitment of CD8+ T cells and upregulation of LL-37.

-

Safety: No systemic toxicity (weight loss, liver inflammation) observed at 2% topical dosage.

-

Experimental Protocols

Protocol A: ATCase Inhibition Assay (Cell-Free)

Use this to validate the potency of a new batch of NSC-224131.

-

Preparation: Prepare ATCase enzyme (purified from E. coli or tumor homogenates) in 50 mM Tris-acetate buffer (pH 8.0).

-

Substrates: Prepare a master mix of Carbamoyl Phosphate (5 mM) and L-Aspartate (10 mM).

-

Inhibitor: Prepare serial dilutions of NSC-224131 (0.1 nM to 100 nM).

-

Reaction:

-

Incubate Enzyme + NSC-224131 for 10 minutes at 25°C to allow binding.

-

Initiate reaction by adding Substrate Mix.

-

Incubate for 20 minutes at 30°C.

-

-

Termination: Stop reaction with antipyrine/monoxime colorimetric reagent.

-

Detection: Measure absorbance at 466 nm (detection of carbamoyl aspartate).

-

Calculation: Plot % Activity vs. Log[PALA] to determine Ki.

Protocol B: In Vivo Topical Treatment (Murine Model)

Use this for evaluating efficacy in skin cancer models.

-

Formulation: Dissolve NSC-224131 to 2% (w/v) in a vehicle of 50% Acetone / 40% Water / 10% Glycerol.

-

Induction: Expose SKH1 hairless mice to UVB radiation (180 mJ/cm²) 3x/week for 20 weeks to induce papillomas/SCC.

-

Treatment Groups:

-

Group A: Vehicle Control (daily).

-

Group B: 2% NSC-224131 (daily, 100 µL topical application to dorsal skin).

-

-

Monitoring: Measure tumor volume (caliper) and body weight weekly for 10 weeks.

-

Endpoint: Harvest skin tissue for histology (H&E) and flow cytometry (CD8+ markers).

Safety & Toxicology

-

Target Organs: Rapidly dividing tissues (intestinal mucosa, bone marrow).

-

Dose-Limiting Toxicity (DLT): In humans, skin rash and gastrointestinal toxicity (diarrhea, stomatitis) are primary DLTs.

-

Topical Safety: Topical application bypasses systemic DLTs. Serum amyloid A (SAA) levels (marker of systemic inflammation) remain low in topically treated mice.

References

-

Swyryd, E. A., et al. (1974). "The interaction of N-(phosphonacetyl)-L-aspartate with aspartate transcarbamylase of Escherichia coli." Journal of Biological Chemistry. Link

-

Casper, E. S., et al. (1983). "Phase I trial of combination therapy with PALA and 5-FU."[2] Cancer Treatment Reports. Link

-

Grem, J. L., et al. (1988). "Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: A review." Cancer Research. Link

-

Yarosh, D. B., et al. (2020). "Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer."[3] Journal of Investigative Dermatology. Link

-

BenchChem. (2025).[4] "PALA IC50 Values in Cancer Cell Lines." BenchChem Technical Library. Link

Sources

- 1. Binding of radiolabeled N-(phosphonacetyl)-L-aspartate to aspartate transcarbamylase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Sparfosic acid (trisodium) synonyms and alternative names for researchers

[1]

Part 1: Executive Summary & Core Identity

Sparfosic acid (commonly referred to as PALA ) is a transition-state analogue inhibitor of aspartate carbamoyltransferase (ATCase) , the enzyme catalyzing the second step of de novo pyrimidine biosynthesis.[1] By blocking this pathway, PALA depletes intracellular pools of pyrimidine nucleotides (specifically UTP and CTP), leading to DNA/RNA synthesis arrest.

In research and clinical settings, the compound is almost exclusively handled as the Trisodium salt (Sparfosate sodium) due to its superior solubility and physiological compatibility. However, chemical vendors often list it under the parent acid name, leading to critical procurement errors.

The Nomenclature Matrix: Acid vs. Salt

Failure to distinguish between the acid and salt forms is the #1 cause of experimental inconsistency with this compound.

| Feature | Sparfosic Acid (Parent) | Sparfosic Acid Trisodium (Salt) |

| Primary Synonym | PALA (Acid form) | Sparfosate Sodium ; PALA Disodium/Trisodium |

| CAS Number | 51321-79-0 | 70962-66-2 (Verify with vendor; often conflated with acid CAS) |

| Chemical Name | N-(phosphonacetyl)-L-aspartic acid | N-(phosphonacetyl)-L-aspartate trisodium |

| Development Code | NSC-224131 (Generic) | NSC-224131 (Clinical formulation) |

| Solubility | Low in water; requires pH adjustment | High in water (>100 mg/mL) ; PBS compatible |

| Usage | Chemical synthesis intermediate | Standard for In Vitro / In Vivo use |

Part 2: Mechanism of Action (The "Why")

PALA is designed to mimic the transition state of the reaction between Carbamoyl Phosphate and Aspartate .

-

Target: ATCase (Aspartate Transcarbamoylase).

-

Binding: PALA binds to the active site of ATCase with high affinity (

), inducing a conformational change from the inactive "T" (Tense) state to the active "R" (Relaxed) state, effectively locking the enzyme in a non-catalytic conformation. -

Downstream Effect: This blockade halts the production of N-carbamoyl-L-aspartate , causing a rapid depletion of UTP and CTP pools.

-

Therapeutic Synergy: The depletion of UTP increases the incorporation of fluorinated pyrimidines (like 5-FU) into RNA/DNA, which is why PALA is often used as a biochemical modulator to enhance 5-FU cytotoxicity [1].

Pathway Visualization: Pyrimidine Biosynthesis Blockade

The following diagram illustrates the precise intervention point of PALA within the de novo synthesis pathway.

Caption: PALA acts as a bisubstrate analogue, competitively inhibiting ATCase and preventing the condensation of Carbamoyl Phosphate and Aspartate.

Part 3: Experimental Protocols

Trustworthiness Note: These protocols assume the use of Sparfosic Acid Trisodium Salt . If you possess the free acid, you must neutralize it with NaOH to achieve solubility and physiological pH.

Protocol A: Stock Solution Preparation (Self-Validating)

Unlike many hydrophobic inhibitors, PALA trisodium is highly water-soluble.[2] Avoid DMSO if possible to eliminate solvent toxicity variables.

-

Solvent Choice: Sterile Water for Injection (WFI) or PBS (pH 7.4).

-

Concentration: Prepare a 100 mM master stock.

-

Calculation: Molecular Weight of Trisodium Salt

321.1 g/mol (Note: Check your specific batch CoA; hydrates vary). -

Example: Dissolve 32.1 mg in 1.0 mL PBS.

-

-

Filtration: Sterilize using a 0.22 µm PES syringe filter.

-

Storage: Aliquot into light-protected vials. Stable at -20°C for >6 months.[3] Avoid repeated freeze-thaw cycles.

-

Validation Step: The solution should be clear and colorless. If cloudy, check pH; it should be near neutral (7.0–8.0).

Protocol B: In Vitro Uridine Rescue Assay

To confirm that observed cytotoxicity is truly due to ATCase inhibition (and not off-target toxicity), you must demonstrate that adding exogenous Uridine rescues the cells.[2]

Materials:

-

Target Cells (e.g., Colon cancer lines HCT-116 or HT-29).[2]

-

PALA Stock (100 mM).

-

Uridine Stock (100 mM in PBS).

Workflow:

-

Seeding: Plate cells in 96-well plates (e.g., 3,000 cells/well) and allow attachment (24h).

-

Treatment Arms:

-

Control: Vehicle only.

-

PALA Only: Dose range 1 µM – 1000 µM.

-

PALA + Uridine: Same PALA dose range + fixed 100 µM Uridine .

-

-

Incubation: 72–96 hours.

-

Readout: MTT or CellTiter-Glo viability assay.

-

Interpretation:

-

True Mechanism: PALA Only wells show dose-dependent killing. PALA + Uridine wells show near-100% viability (complete rescue).[2]

-

Off-Target Toxicity: If Uridine fails to rescue cell death, the toxicity is likely non-specific or unrelated to pyrimidine depletion [2].

-

Protocol C: Synergistic Combination with 5-FU

PALA is rarely used as a monotherapy. To study modulation:

-

Pre-treatment: Treat cells with PALA (low dose, e.g.,

) for 24 hours before adding 5-FU.[2] -

Rationale: This pre-incubation allows time for UTP pools to deplete, maximizing the incorporation of the subsequent 5-FU dose into RNA [3].

-

Simultaneous Dosing: Often less effective than sequential dosing due to the kinetics of pool depletion.

Part 4: References

-

Grem, J. L., et al. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: A review. Cancer Research, 48(16), 4441-4454.[2] Link

-

Swyryd, E. A., et al. (1974). The interaction of N-(phosphonacetyl)-L-aspartate with Escherichia coli aspartate transcarbamylase.[2] Journal of Biological Chemistry, 249(21), 6945-6950.[2] Link

-

Martin, D. S., et al. (1983). High-dose 5-fluorouracil with delayed uridine "rescue" in mice.[2] Cancer Research, 43(4), 1677-1682.[2] Link

-

Casper, E. S., et al. (1980). Phase I clinical trial of N-(phosphonacetyl)-L-aspartic acid (PALA).[2] Cancer Research, 40(8), 2923-2927.[2] Link

Technical Guide: PALA-Mediated Modulation of DNA Synthesis and Cell Cycle Dynamics

Executive Summary

N-(phosphonacetyl)-L-aspartate (PALA) is a highly specific transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), a catalytic domain of the trifunctional CAD complex. By blocking the de novo pyrimidine biosynthetic pathway, PALA induces severe depletion of intracellular UTP and CTP pools.

For researchers, PALA is not merely a cytotoxic agent but a precision tool used to:

-

Synchronize cells reversibly in the S-phase or G1-phase (p53-dependent).

-

Induce gene amplification (specifically of the CAD gene) to study genomic instability.

-

Modulate biochemical pathways to enhance the efficacy of fluoropyrimidines (e.g., 5-FU).

This guide synthesizes the biochemical mechanism of PALA with practical, self-validating experimental protocols for its use in cell cycle analysis.

Mechanism of Action: The Pyrimidine Blockade

Biochemical Target

PALA targets the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). Specifically, it inhibits ATCase (EC 2.1.3.2).

-

The Interaction: ATCase catalyzes the condensation of L-aspartate and carbamoyl phosphate (CP) to form N-carbamoyl-L-aspartate.[1][2][3] PALA is a bisubstrate analog ; its structure mimics the transition state of the Aspartate + CP reaction.[1][2]

-

Affinity: PALA binds ATCase with a

in the nanomolar range (~10 nM), inducing a conformational change in the enzyme (T-state to R-state transition) that locks it in an inactive complex.

Downstream Consequences

The inhibition of ATCase creates a bottleneck in de novo synthesis.

-

Immediate: Cessation of N-carbamoyl-L-aspartate production.

-

Intermediate: Depletion of UMP, and subsequently UTP and CTP.

-

Terminal: DNA Polymerase stalling due to lack of dCTP/dTTP (derived from UDP/CDP via Ribonucleotide Reductase), leading to replication stress.[4]

Visualization: Pyrimidine Biosynthesis Pathway

The following diagram illustrates the precise intervention point of PALA within the CAD complex.

Figure 1: PALA acts as a bisubstrate analog, competitively inhibiting ATCase and starving the cell of UTP/CTP precursors required for DNA synthesis.[1]

Physiological Impact: Cell Cycle & DNA Synthesis[5][6][7][8]

The "Starvation" Response

Unlike DNA damaging agents (e.g., doxorubicin) that break the helix, PALA causes nucleotide starvation . The cellular response depends heavily on the p53 status of the cell line.

| Feature | p53 Wild-Type Cells | p53 Mutant/Null Cells |

| Primary Arrest | G1 Arrest (often dominant) or reversible S-phase arrest. | S-Phase Arrest (Accumulation in early/mid S).[5] |

| Mechanism | p53 activation | Lack of G1 checkpoint allows S-phase entry despite low nucleotides. |

| Outcome | Quiescence or senescence. | "Mitotic Catastrophe," apoptosis, or Gene Amplification . |

| DNA Synthesis | Halts effectively; protects genome integrity. | Stalled replication forks; high risk of collapse and double-strand breaks (DSBs). |

CAD Gene Amplification (The Resistance Mechanism)

A critical phenomenon discovered using PALA is gene amplification .[6] When p53-deficient cells are exposed to lethal PALA concentrations, rare survivors emerge with hundreds of copies of the CAD gene.

-

Significance: This was the first proof that mammalian cells can amplify genes to overcome drug pressure.

-

Marker: PALA resistance is the standard phenotypic marker for CAD amplification competence.

Visualization: Replication Stress Signaling

This diagram details how PALA-induced nucleotide depletion triggers checkpoint signaling.

Figure 2: Signaling cascade triggered by PALA. Note that in p53-null cells, the p53->p21 arm is absent, leading to a reliance on the ATR-Chk1 axis and increased genomic instability.

Experimental Protocols

SOP 1: Cell Synchronization and Release

Objective: Accumulate cells at the G1/S boundary or early S-phase and release them synchronously. Reagents: PALA (dissolved in PBS or water, pH adjusted to 7.0), Uridine (1000x stock, 10 mM).

-

Dose Determination: Perform a dose-response curve (MTT or CellTiter-Glo) to find the IC50. For synchronization, use 2x to 5x the IC50 (typically 50–200 µM for sensitive lines like CHO, higher for resistant lines).

-

Block:

-

Seed cells at 30-40% confluency.

-

Add PALA to culture medium.

-

Incubate for 16–24 hours (approx. one doubling time).

-

Validation: Cells should show minimal increase in number and S-phase accumulation via flow cytometry.

-

-

Release (The Rescue):

-

Do NOT wash the cells. Washing is often insufficient to remove intracellular PALA due to its high affinity.

-

Add Uridine directly to the PALA-containing medium (Final concentration: 50–100 µM).

-

Mechanism:[1][5][7][8][9] Uridine is converted to UMP by Uridine-Cytidine Kinase, bypassing the ATCase block (Salvage Pathway).

-

-

Harvest: Collect cells at 2-hour intervals for cell cycle analysis.

SOP 2: Validating Target Specificity (Uridine Rescue)

Context: When claiming PALA effects are specific to pyrimidine depletion, you must prove reversibility.

-

Setup: Create four treatment arms:

-

A: Vehicle Control

-

B: PALA (High Dose)[9]

-

C: Uridine (50 µM)

-

D: PALA + Uridine

-

-

Readout:

-

Arm B should show arrest/toxicity.

-

Arm C should be comparable to A.

-

Arm D must show near-complete rescue (survival/proliferation similar to A).

-

-

Interpretation: If Arm D does not rescue, your PALA dose is too high (off-target toxicity) or the cell line has a salvage pathway defect.

References

-